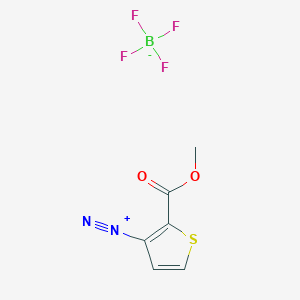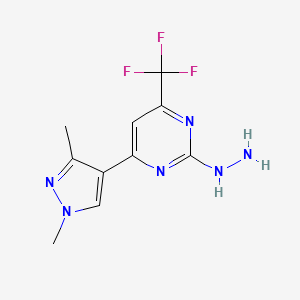![molecular formula C10H10N4O4S B3039344 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid CAS No. 1017794-41-0](/img/structure/B3039344.png)
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid
概要
説明
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a sulfonamide group, and a carboxylic acid group attached to a pyrazole ring
作用機序
Target of Action
It is known that pyrazole derivatives have wide applications in pharmaceuticals . They have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Mode of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to diverse biochemical effects .
Biochemical Pathways
Based on the known activities of pyrazole derivatives, it can be inferred that the compound likely influences a variety of biochemical pathways associated with its therapeutic effects .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that the compound likely exerts diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting or activating enzymatic activity. For example, it may interact with enzymes involved in metabolic pathways, such as dehydrogenases and kinases, by binding to their active sites and altering their catalytic functions . Additionally, the sulphonyl group in this compound can form strong interactions with proteins, affecting protein folding and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins, such as kinases and phosphatases . It may also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions . The binding interactions may involve hydrogen bonds, van der Waals forces, and electrostatic interactions with amino acid residues in the enzyme active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit significant biological activity, including enzyme inhibition, changes in gene expression, and alterations in metabolic pathways . Toxic or adverse effects may occur at very high doses, including potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and kinases, leading to changes in metabolite levels . Additionally, this compound may influence the synthesis and degradation of specific biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the distribution and localization of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . The activity and function of this compound can be affected by its subcellular localization, as it may interact with different biomolecules in various cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino group with a sulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonamide groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Sulfonic acids, alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
類似化合物との比較
Similar Compounds
5-Amino-1-phenylpyrazole-4-carboxylic acid: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
5-Amino-1-[4-(methylsulphonyl)phenyl]pyrazole-4-carboxylic acid: Contains a methylsulfonyl group instead of an aminosulphonyl group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The presence of the aminosulphonyl group in 5-Amino-1-[4-(aminosulphonyl)phenyl]pyrazole-4-carboxylic acid imparts unique properties, such as enhanced solubility in aqueous media and specific interactions with biological molecules, making it a valuable compound for various applications.
特性
IUPAC Name |
5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c11-9-8(10(15)16)5-13-14(9)6-1-3-7(4-2-6)19(12,17)18/h1-5H,11H2,(H,15,16)(H2,12,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJYEUOXVSIVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanehydrazide](/img/structure/B3039278.png)
![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)
![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

